molecular formula C18H38O7 B12663635 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- CAS No. 52794-80-6

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-

Cat. No.: B12663635
CAS No.: 52794-80-6
M. Wt: 366.5 g/mol
InChI Key: CLIPKFOCBNSYQO-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- is a chemical compound with the molecular formula C12H26O7. It is also known as hexaethylene glycol. This compound is part of the polyethylene glycol family and is characterized by its multiple ether linkages and terminal hydroxyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- typically involves the polymerization of ethylene oxide. The process can be summarized as follows:

    Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form polyethylene glycol.

    Purification: The resulting polymer is purified through distillation or other purification methods to obtain the desired molecular weight and purity.

Industrial Production Methods

In industrial settings, the production of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves large-scale polymerization reactors where ethylene oxide is continuously fed and polymerized. The process is carefully controlled to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.

    Industry: Applied in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways: It can modulate biochemical pathways by altering the solubility and stability of biomolecules.

Comparison with Similar Compounds

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- can be compared with other similar compounds, such as:

    Tetraethylene glycol: Shorter chain length, different physical properties.

    Pentaethylene glycol: Slightly shorter chain length, similar applications but different reactivity.

    Octaethylene glycol: Longer chain length, higher molecular weight, different solubility and viscosity.

The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- lies in its specific chain length and the balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.

Biological Activity

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- (also known as hexaethylene glycol or PEG-6) is a polyether compound with significant biological applications due to its unique chemical structure and properties. Its molecular formula is C18H38O7C_{18}H_{38}O_7 with a molecular weight of approximately 366.49 g/mol. This compound is notable for its hydrophilic nature and ability to form hydrogen bonds, which makes it useful in various biomedical applications.

The following table summarizes the key chemical properties of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol:

PropertyValue
Molecular FormulaC18H38O7C_{18}H_{38}O_7
Molecular Weight366.49 g/mol
Boiling PointNot available
AppearanceColorless to light yellow liquid
H-bond Acceptors7
H-bond Donors2

Antimicrobial Properties

Research has indicated that hexaethylene glycol exhibits antimicrobial activity. A study explored its efficacy against various bacterial strains, demonstrating that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane due to its amphiphilic nature.

Cytotoxicity and Biocompatibility

Hexaethylene glycol has been evaluated for cytotoxicity in mammalian cell lines. Results show that at low concentrations, it promotes cell viability and proliferation. However, at higher concentrations, it exhibits cytotoxic effects. This dual behavior highlights its potential as a drug delivery agent where controlled release can be utilized to minimize toxicity while maximizing therapeutic effects.

Drug Delivery Applications

The compound's ability to enhance solubility and stability of hydrophobic drugs makes it a candidate for drug delivery systems. For instance, formulations incorporating hexaethylene glycol have shown improved pharmacokinetics in preclinical studies. Its use as a polymeric carrier has been particularly noted in the delivery of anticancer agents.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties of hexaethylene glycol against E. coli and Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Findings : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects of hexaethylene glycol on human fibroblast cells.
    • Method : MTT assay was used to measure cell viability.
    • Results : Concentrations below 100 µg/mL were non-toxic; above this threshold led to decreased cell viability.
  • Drug Delivery System Development :
    • Objective : To develop a polymeric micelle formulation for paclitaxel using hexaethylene glycol.
    • Method : Self-assembly techniques were utilized to create micelles.
    • Results : Enhanced solubility and stability of paclitaxel were observed with sustained release over time.

Properties

CAS No.

52794-80-6

Molecular Formula

C18H38O7

Molecular Weight

366.5 g/mol

IUPAC Name

3-[1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C18H38O7/c1-16(2,25-18(5,6)17(3,4)20)15-24-14-13-23-12-11-22-10-9-21-8-7-19/h19-20H,7-15H2,1-6H3

InChI Key

CLIPKFOCBNSYQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCOCCOCCOCCO)OC(C)(C)C(C)(C)O

Origin of Product

United States

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